4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole
Description
4-Methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 4-position. The azetidine (four-membered saturated nitrogen ring) moiety is linked via a methylene bridge to a naphthalen-1-ylmethyl group.
Properties
IUPAC Name |
4-methyl-1-[[1-(naphthalen-1-ylmethyl)azetidin-3-yl]methyl]pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3/c1-15-9-20-22(10-15)13-16-11-21(12-16)14-18-7-4-6-17-5-2-3-8-19(17)18/h2-10,16H,11-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CARDRDJWLRHMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the naphthalen-1-ylmethyl and azetidin-3-ylmethyl groups via substitution reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to produce the compound in bulk quantities while maintaining high quality standards.
Chemical Reactions Analysis
Types of Reactions
4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrazole ring or the substituent groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-methyl-1-({1-[(naphthalen-1-yl)methyl]azetidin-3-yl}methyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Structural Comparison with Analogous Pyrazole Derivatives
Core Substitutions and Functional Groups
The target compound shares a pyrazole backbone with several analogs but differs in substituent chemistry. For example:
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole (): Retains the naphthalene group but replaces the azetidine moiety with a fluorophenyl and phenyl group. This substitution reduces conformational constraints and alters hydrophobicity.
- Ethyl 1-(4-methoxybenzyl)-3-p-tolyl-1H-pyrazole-5-carboxylate (): Incorporates ester and methoxybenzyl groups, enhancing solubility but reducing aromatic bulk compared to the naphthalene system.
Physicochemical Properties
- Hydrophobicity : The naphthalene group in the target compound increases logP compared to analogs with smaller aromatic substituents (e.g., fluorophenyl in ).
- Molecular Weight : The azetidine-naphthalene substitution raises molecular weight (~340–360 g/mol) relative to simpler pyrazoles (e.g., triazole-pyrazole hybrids in ).
Estrogen Receptor Binding
The fluorinated pyrazole in demonstrated binding affinity to the human estrogen receptor alpha (ERα) comparable to 4-OHT (a known ligand). While the target compound’s azetidine-naphthalene motif may sterically hinder ERα binding, its hydrophobic groups could favor interactions with other nuclear receptors or enzymes .
Proteomic Interaction Signatures
Platforms like CANDO () predict compound behavior based on proteomic interaction profiles.
Computational and Experimental Similarity Analysis
Chemical Similarity Tools
- SimilarityLab (): Identifies commercially available analogs and predicts targets. For the target compound, hits might include naphthalene-containing pyrazoles or azetidine derivatives, though exact matches are rare.
- QSAR Models (): Highlight critical substituents (e.g., naphthalene for hydrophobicity, azetidine for rigidity) driving activity.
Limitations of Structural Similarity
As noted in , only ~30% of structurally similar compounds share bioactivity. The azetidine-naphthalene system’s steric and electronic effects may diverge from simpler pyrazoles, reducing predictability.
Data Table: Key Comparisons
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
